S-Benzyl-DL-homocysteine

Description

The exact mass of the compound 2-Amino-4-(benzylthio)butanoic acid is 225.08234989 g/mol and the complexity rating of the compound is 193. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['164657', '206263', '14986']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-Benzyl-DL-homocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Benzyl-DL-homocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

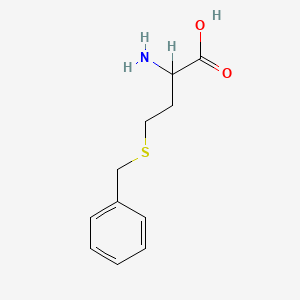

IUPAC Name |

2-amino-4-benzylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDMPPOTUGMPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7689-60-3, 3054-02-2 |

Source

|

| Record name | NSC164657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Guide: S-Benzyl-DL-Homocysteine in Methionine Metabolism Studies

Executive Summary

S-Benzyl-DL-homocysteine (SBHC) acts as a critical surrogate substrate in the study of methionine metabolism, specifically for the characterization of L-methionine

This guide details the mechanistic utility of SBHC, provides a validated protocol for its use in kinetic assays, and addresses the critical stereochemical considerations of using a racemic (DL) mixture in stereospecific enzymatic environments.

Mechanistic Foundation

The Biological Context: Methionine Dependence

Many solid tumors exhibit "methionine dependence" (the Hoffman Effect), unable to survive on homocysteine alone due to defects in methionine synthase. Consequently, recombinant MGL (rMGL) is under active development as a therapeutic agent to deplete systemic methionine. SBHC is the primary tool for screening rMGL variants for enhanced catalytic efficiency (

The Reaction Mechanism

MGL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] It catalyzes the

The Reaction Equation:

Why SBHC is Superior for Assays:

-

Stoichiometry: The release of benzyl mercaptan is 1:1 with

-ketobutyrate. -

Detection: Unlike methanethiol (gas), benzyl mercaptan is a liquid (nucleophilic thiol) that allows for sensitive colorimetric detection via Ellman’s Reagent (DTNB) at 412 nm or reaction with N-ethylmaleimide (NEM).

-

Differentiation: SBHC helps distinguish MGL activity from Cystathionine

-lyase (CGL), which has much lower activity toward bulky S-substituted homocysteine derivatives.

Pathway Visualization

The following diagram illustrates the parallel processing of Methionine and SBHC by MGL.

Figure 1: Comparative enzymatic pathway showing SBHC as a surrogate substrate yielding a detectable thiol product.

Experimental Protocol: The MGL/SBHC Assay

Objective: Determine the specific activity of MGL using SBHC. Method: Endpoint Colorimetric Assay (Modified Tanaka Method).

Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Buffer | 100 mM Potassium Phosphate (pH 8.0) | Degas to prevent thiol oxidation. |

| Substrate | 20 mM S-Benzyl-DL-homocysteine | Dissolve in minimal HCl, then dilute with buffer. Adjust pH to 8.0 carefully. |

| Cofactor | 10 | Pyridoxal 5'-phosphate. Protect from light. |

| Stopper | 50% TCA (Trichloroacetic acid) | For protein precipitation. |

| Detector | 10 mM DTNB (Ellman's Reagent) | Dissolved in 0.1 M Phosphate buffer (pH 7.0). |

Step-by-Step Workflow

-

Pre-Incubation:

-

Mix 800

L Buffer + 100 -

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 50

L of Enzyme Solution (MGL). -

Control: Add Enzyme to a separate tube containing TCA (Blank).

-

-

Reaction:

-

Incubate at 37°C for exactly 10 minutes.

-

-

Termination:

-

Add 100

L of 50% TCA to stop the reaction. -

Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein.

-

-

Derivatization:

-

Transfer 500

L of supernatant to a cuvette. -

Add 100

L DTNB solution + 400 -

Incubate at Room Temp for 2 minutes (Yellow color development).

-

-

Measurement:

-

Read Absorbance at 412 nm .

-

Protocol Logic Visualization

Figure 2: Step-by-step logic for the SBHC endpoint assay.

Scientific Integrity: Handling the "DL" Factor

Expert Insight: A critical error in many studies is ignoring the stereochemistry of S-Benzyl-DL -homocysteine.

-

Stereospecificity: MGL is highly specific for the L-isomer .

-

Inert D-Isomer: The D-isomer in the racemic mixture generally does not react and binds poorly.

-

Calculation Adjustment: When calculating kinetic constants (

,-

Example: If you prepare a 10 mM solution of S-Benzyl-DL-homocysteine, the concentration of the active substrate (

) is 5 mM . -

Failure to correct: Will result in a calculated

that is artificially double the true value.

-

Self-Validating Check:

To validate your assay system, run a standard curve using pure L-homocysteine (if available) or compare the SBHC signal against a standard curve of Benzyl Mercaptan directly. The molar extinction coefficient for the TNB anion (product of DTNB) is

Comparative Analysis: SBHC vs. Other Substrates

| Substrate | Leaving Group | Detection Method | Pros | Cons |

| L-Methionine | Methanethiol ( | MBTH / LDH-coupled | Physiological relevance. | Gas loss leads to errors; LDH coupling is complex. |

| S-Benzyl-DL-Hcy | Benzyl Mercaptan | DTNB (Ellman's) | High sensitivity ; stable product; simple endpoint. | Requires correction for DL mixture; higher |

| Homocysteine | Hydrogen Sulfide ( | Lead Acetate / Methylene Blue | High turnover rate. |

References

-

Tanaka, H., Esaki, N., & Soda, K. (1977). Properties of L-methionine gamma-lyase from Pseudomonas ovalis. Biochemistry, 16(1), 100–106. [Link]

-

Hoffman, R. M. (2015). Development of recombinant methioninase to target the general metabolic defect of cancer. Expert Opinion on Drug Discovery, 10(3), 221–232. [Link]

-

Inoue, H., et al. (1995). Structural analysis of the L-methionine gamma-lyase gene from Pseudomonas putida. Journal of Biochemistry, 117(5), 1120–1125. [Link]

-

Takakura, T., et al. (2006). Physicochemical and pharmacokinetic characterization of polyethylene glycol-modified recombinant L-methionine gamma-lyase. Cancer Research, 66(5), 2807–2814. [Link]

Sources

- 1. Characterization and application of l-methionine γ-lyase Q349S mutant enzyme with an enhanced activity toward l-homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic insights into homocysteine degradation by a mutant of methionine γ-lyase based on substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa Values and Ionization of S-Benzyl-DL-homocysteine

This technical guide offers a comprehensive exploration of the pKa values and ionization characteristics of S-Benzyl-DL-homocysteine. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with actionable experimental protocols, providing a robust resource for professionals in biomedical research and pharmaceutical development.

Core Introduction to S-Benzyl-DL-homocysteine

S-Benzyl-DL-homocysteine is a derivative of the non-proteinogenic amino acid homocysteine, where the sulfhydryl group is protected by a benzyl group.[1] This structural modification prevents the formation of disulfide bonds and makes it a valuable tool in various research contexts. It is frequently utilized as an intermediate in chemical synthesis and in studies investigating the biological roles and pathological implications of homocysteine, which is a known risk factor for cardiovascular diseases.[2] A thorough understanding of its ionization behavior is critical for its application in physiological environments, as this governs its solubility, membrane permeability, and interactions with biological molecules.

The key ionizable functional groups in S-Benzyl-DL-homocysteine are the α-carboxylic acid group and the α-amino group.[3] The ionization state of these groups, and consequently the overall charge of the molecule, is dependent on the pH of the surrounding medium.

The Imperative of pKa in Scientific and Pharmaceutical Applications

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is a fundamental parameter that quantitatively describes the acidic or basic strength of a molecule in solution. For molecules like S-Benzyl-DL-homocysteine with multiple ionizable centers, each group possesses a distinct pKa. The precise determination and understanding of these values are paramount for several reasons:

-

Predicting Molecular Charge and Speciation: The Henderson-Hasselbalch equation utilizes pKa values to predict the equilibrium between the protonated and deprotonated forms of a functional group at a specific pH. This is crucial for anticipating the molecule's charge in different biological compartments, such as the acidic environment of the stomach versus the neutral pH of the bloodstream.

-

Guiding Drug Formulation and Delivery: The ionization state of a drug candidate profoundly impacts its aqueous solubility and lipophilicity. Generally, neutral species are more membrane-permeable. Knowledge of pKa is therefore indispensable for designing effective drug delivery systems and ensuring optimal absorption and distribution.

-

Informing Pharmacokinetic and Pharmacodynamic Modeling: A molecule's charge influences its binding affinity to plasma proteins, its volume of distribution, and its interaction with target receptors or enzymes. Therefore, pKa values are critical inputs for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) modeling and for understanding structure-activity relationships.

Rigorous Experimental Determination of pKa Values

The accurate experimental determination of pKa is a cornerstone of physicochemical characterization in drug discovery and development. The following sections detail two robust and widely accepted methodologies.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and reliable method for pKa determination.[4] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa values are then derived from the resulting titration curve.[5]

-

Solution Preparation:

-

Accurately weigh 15-25 mg of S-Benzyl-DL-homocysteine and dissolve it in a known volume (e.g., 50 mL) of CO2-free deionized water. If necessary, a small amount of a co-solvent like methanol can be used to aid dissolution, but the final concentration should be noted as it can slightly alter pKa values.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH as titrants.[6]

-

-

Instrumentation and Setup:

-

Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Place the analyte solution in a jacketed beaker connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Continuously stir the solution with a magnetic stir bar to ensure homogeneity.

-

Immerse the calibrated pH electrode and the tip of a calibrated burette containing the titrant into the solution.[6]

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the cumulative volume of titrant added.

-

Continue the titration past the expected equivalence points to ensure a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

For more accurate determination of the equivalence points, a first derivative plot (ΔpH/ΔV) or a second derivative plot (Δ²pH/ΔV²) can be generated.[7]

-

-

Use of CO2-free water: To prevent the formation of carbonic acid, which would interfere with the titration of the analyte.

-

Thermostatic Control: Acid-base dissociation is an equilibrium process that is temperature-dependent. Maintaining a constant temperature is crucial for the reproducibility and accuracy of pKa measurements.

-

High-Resolution pH Meter: The accuracy of the determined pKa values is directly dependent on the precision of the pH measurements.

UV-Metric Titration: A Spectrophotometric Approach

This method is applicable when the analyte possesses a chromophore in proximity to an ionizable group, leading to a change in the UV-Vis absorbance spectrum as the ionization state changes.[8]

-

Spectral Characterization:

-

Prepare a stock solution of S-Benzyl-DL-homocysteine in a suitable solvent (e.g., methanol).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to identify the absorbance maxima for the fully protonated and deprotonated species.

-

-

Sample Preparation for Titration:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

Add a small, constant volume of the analyte stock solution to a known volume of each buffer solution.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the predetermined analytical wavelength(s) using a calibrated spectrophotometer.[9]

-

-

Data Analysis:

-

Plot the absorbance values against the corresponding pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[10]

-

Specialized software can be used to fit the data to the appropriate theoretical model to extract a precise pKa value.[11]

-

To ensure the validity of the experimental setup, a well-characterized standard compound with a known pKa value should be run in parallel. This acts as a system suitability test and provides confidence in the accuracy of the determined values for the analyte of interest.

pKa Values and Ionization Profile of S-Benzyl-DL-homocysteine

Table of Estimated pKa Values for S-Benzyl-DL-homocysteine

| Ionizable Group | Estimated pKa Value |

| α-Carboxylic Acid | ~ 2.1 - 2.5 |

| α-Amino Group | ~ 9.0 - 9.5 |

Predominant Ionization States at Various Physiological pH Ranges:

-

Strongly Acidic pH (e.g., < 2): Both the carboxylic acid and the amino group are protonated. The molecule carries a net positive charge of +1 (Cationic form: HOOC-R-NH₃⁺).

-

Mid-range pH (e.g., 3 - 8): The carboxylic acid is deprotonated, while the amino group remains protonated. The molecule exists as a zwitterion with a net charge of 0 (Zwitterionic form: ⁻OOC-R-NH₃⁺).

-

Strongly Alkaline pH (e.g., > 10): Both the carboxylic acid and the amino groups are deprotonated. The molecule carries a net negative charge of -1 (Anionic form: ⁻OOC-R-NH₂).

Visualization of Ionization Equilibrium

Caption: Ionization states of S-Benzyl-DL-homocysteine across different pH ranges.

Visualized Experimental Workflows

Workflow for Potentiometric pKa Determination

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Workflow for UV-Metric pKa Determination

Caption: Step-by-step workflow for pKa determination via UV-metric titration.

Concluding Remarks

The pKa values of S-Benzyl-DL-homocysteine are indispensable physicochemical parameters that dictate its behavior in solution and in biological systems. A thorough understanding of its ionization profile, achieved through robust experimental methods such as potentiometric and UV-metric titration, is a prerequisite for its effective use in drug development and biomedical research. This guide provides the foundational knowledge and practical protocols to empower scientists to accurately characterize this and similar molecules, thereby facilitating more informed and effective research and development endeavors.

References

-

Ganguly, P., & Alam, S. F. (2015). Role of homocysteine in the development of cardiovascular disease. Nutrition Journal, 14(1), 6. [Link]

-

Sauret-Ignazi, I., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 44. [Link]

-

Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids. [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Box, K., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(1), 1-5. [Link]

-

Rana, S., et al. (2015). Determination of pKa of felodipine using UV–Visible spectroscopy. Journal of Pharmaceutical Analysis, 5(5), 308-314. [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1041-1048. [Link]

-

ResearchGate. (n.d.). Determination of the macroscopic sulfhydryl group pKa values for L-homocysteine (left) and L-cysteine (right). [Link]

Sources

- 1. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective | MDPI [mdpi.com]

- 2. Role of homocysteine in the development of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. scribd.com [scribd.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note & Protocol for the Synthesis of S-Benzyl-DL-homocysteine

Abstract

This document provides a comprehensive guide for the synthesis of S-Benzyl-DL-homocysteine, a crucial derivative of the non-proteinogenic amino acid homocysteine. Homocysteine and its analogues are pivotal in various biochemical studies, including research on cardiovascular diseases and methionine metabolism.[1] This protocol details a robust and reproducible method for the S-benzylation of DL-homocysteine, tailored for researchers in chemical biology, drug discovery, and metabolic studies. The procedure is based on the nucleophilic substitution reaction between the thiol group of homocysteine and benzyl chloride under basic conditions. This guide offers a step-by-step protocol, in-depth explanations of the chemical principles, safety precautions, and methods for product characterization.

Introduction: The Significance of S-Alkylated Homocysteine Derivatives

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1] The derivatization of its thiol group allows for the creation of diverse molecular probes and potential therapeutic agents. S-alkylated homocysteines, such as S-Benzyl-DL-homocysteine, are valuable tools for studying the enzymes involved in the methionine cycle and for investigating the pathological effects of hyperhomocysteinemia.[1][2] The synthesis of these compounds is a fundamental technique for laboratories focused on amino acid chemistry and its biomedical applications. This protocol provides a straightforward and efficient method for the preparation of S-Benzyl-DL-homocysteine.

Reaction Scheme & Mechanism

The synthesis of S-Benzyl-DL-homocysteine is achieved through the S-alkylation of DL-homocysteine with benzyl chloride. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the thiolate anion of homocysteine, generated in situ by a base, acts as the nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.

Diagram of the reaction mechanism will be provided in the full protocol.

Materials and Equipment

Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |

| DL-Homocysteine | C₄H₉NO₂S | 135.18 | 454-29-5 | ≥98% | Sigma-Aldrich |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥98% | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99% | Sigma-Aldrich |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 1 M solution | Sigma-Aldrich |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

pH meter or pH paper

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Preparation of Sodium Methoxide Solution (in situ)

Rationale: A strong base is required to deprotonate the thiol group of homocysteine, forming the more nucleophilic thiolate anion. While sodium methoxide can be purchased, its in-situ preparation from sodium hydroxide and methanol is a common and cost-effective laboratory practice.

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (50 mmol) of sodium hydroxide in 30 mL of anhydrous methanol under gentle stirring.

-

Cool the solution in an ice bath to 0-5 °C.

S-Benzylation of DL-Homocysteine

Rationale: The reaction is performed at a low temperature to control the exothermicity and minimize potential side reactions. The slow addition of benzyl chloride ensures that the concentration of the alkylating agent remains low, which also helps to control the reaction rate.

-

To the cooled sodium methoxide solution, add 3.38 g (25 mmol) of DL-homocysteine. Stir the mixture until the homocysteine is fully dissolved.

-

In a dropping funnel, add 3.16 g (2.8 mL, 25 mmol) of benzyl chloride.

-

Add the benzyl chloride dropwise to the homocysteine solution over a period of 30 minutes while maintaining the temperature at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4 hours.

Work-up and Purification

Rationale: The work-up procedure is designed to neutralize the basic reaction mixture, remove the inorganic salts, and isolate the crude product. Recrystallization is then employed to purify the S-Benzyl-DL-homocysteine.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-butanol:acetic acid:water = 4:1:1).

-

Once the reaction is complete, carefully neutralize the mixture to approximately pH 7 by the dropwise addition of 1 M hydrochloric acid. Monitor the pH using a pH meter or pH paper.

-

Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting residue, add 20 mL of deionized water to dissolve the product and any remaining salts.

-

Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted benzyl chloride and other organic impurities.

-

Cool the aqueous layer in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may help.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot water or ethanol-water mixture to obtain pure S-Benzyl-DL-homocysteine.

-

Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized S-Benzyl-DL-homocysteine should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | Literature value: ~215-218 °C (decomposes) |

| ¹H NMR (D₂O) | δ ~7.4 (m, 5H, Ar-H), 3.8 (s, 2H, S-CH₂-Ar), 3.6 (t, 1H, α-CH), 2.6 (t, 2H, S-CH₂), 2.1 (m, 2H, β-CH₂) ppm |

| ¹³C NMR (D₂O) | δ ~175 (C=O), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 54 (α-CH), 36 (S-CH₂-Ar), 34 (S-CH₂), 30 (β-CH₂) ppm |

| Mass Spectrometry (ESI+) | m/z = 226.09 [M+H]⁺ for C₁₁H₁₅NO₂S |

Safety Precautions

Personal Protective Equipment (PPE) is mandatory for this entire procedure.

-

Benzyl Chloride: is a lachrymator, corrosive, and a potential carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Hydroxide: is highly corrosive and can cause severe burns.[3][4] Handle with care, avoiding contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[4]

-

Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

-

Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby during its use.

Workflow Diagram

Caption: Overall workflow for the synthesis of S-Benzyl-DL-homocysteine.

References

-

Lance, D. G., & Jones, J. K. N. (1967). New synthesis of S-alkyl-DL-homocysteines. Canadian Journal of Chemistry, 45(16), 1995-1998. [Link]

-

PubChem. (n.d.). Homocysteine. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

Sources

Preparation of S-Benzyl-DL-homocysteine stock solutions

Application Note: Preparation and Handling of S-Benzyl-DL-homocysteine Stock Solutions

Introduction & Mechanistic Context

S-Benzyl-DL-homocysteine (SBHC) is a structural analog of homocysteine where the reactive thiol group is protected by a benzyl moiety.[1] Unlike free homocysteine, which rapidly oxidizes to homocystine in solution, SBHC is chemically stable, making it a critical tool for studying methionine metabolism , transsulfuration pathways , and amino acid transport systems (specifically ASCT2 and System L transporters).[1]

In drug development, SBHC serves two primary roles:

-

Competitive Inhibitor/Substrate: It mimics homocysteine in enzymatic pockets without undergoing redox cycling.[1]

-

Synthetic Intermediate: It is a precursor for isotope-labeled methionine analogs used in metabolic flux analysis.[1]

This protocol addresses the physicochemical challenges of SBHC—specifically its zwitterionic nature and hydrophobic benzyl side chain—which render it sparingly soluble in neutral aqueous buffers.[1]

Physicochemical Properties

Before handling, verify the compound specifications to ensure accurate molarity calculations.

| Property | Specification |

| Compound Name | S-Benzyl-DL-homocysteine |

| CAS Number | 1017-76-1 |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility Profile | Low in neutral water; Soluble in DMSO, 1M HCl, 1M NaOH |

| pKa Values | Carboxyl (~2.2), Amine (~9.[1][2][3][4]0) |

Materials & Equipment

-

Reagents:

-

Equipment:

Protocol: Stock Solution Preparation

Strategic Solvent Selection

-

Choose DMSO if the downstream application is cell-based screening or high-throughput drug discovery.[1] DMSO maintains sterility and prevents precipitation upon freezing.[1]

-

Choose 1N HCl/NaOH if the assay is sensitive to organic solvents or requires strict aqueous conditions.[1] The pH must be neutralized rapidly upon dilution into the assay buffer to prevent protein denaturation.[1]

Method A: Preparation of 100 mM Stock in DMSO (Recommended)

Target Concentration: 100 mM (22.53 mg/mL)[1]

-

Weighing: Accurately weigh 22.5 mg of S-Benzyl-DL-homocysteine into a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Note: Do not rely on the volume markings of the tube.[1] Use a calibrated pipette.

-

-

Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.[1] The solution should become clear and colorless.

-

Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a fresh sterile amber vial.

-

Aliquoting: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

Method B: Preparation of 50 mM Stock in 1N HCl

Target Concentration: 50 mM (11.26 mg/mL)

Mechanism:[1] Protonation of the amino group (

-

Weighing: Weigh 11.3 mg of S-Benzyl-DL-homocysteine.

-

Solvent Addition: Add 1.0 mL of 1.0 N HCl.

-

Dissolution: Vortex until fully dissolved. Heating to 37°C may be required.

-

Neutralization Plan: When using this stock, calculate the buffer capacity of your assay. You must ensure the small volume of HCl added does not shift the assay pH.[1]

Storage & Stability

-

Temperature: Store lyophilized powder at -20°C. Store DMSO stocks at -20°C or -80°C.

-

Shelf Life:

-

Freeze/Thaw: Limit to a maximum of 3 cycles. The benzyl thioether linkage is stable, but moisture introduction can lead to hydrolysis or precipitation.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing SBHC stocks.

Caption: Decision tree for solvent selection and processing of S-Benzyl-DL-homocysteine based on assay requirements.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | Moisture ingress or saturation | Warm to 37°C and vortex.[1] If precipitate persists, discard. |

| Precipitation in Assay | "Shock" precipitation upon dilution | Dilute the stock into an intermediate buffer (1:10) before adding to the final assay well. Ensure final DMSO <1%. |

| Yellowing of Solution | Oxidation | Discard.[1] The solution has likely degraded. |

Verification: For critical assays, verify the concentration using UV-Vis spectroscopy. The benzyl group exhibits a characteristic absorption peak in the UV range (approx. 250–260 nm).[1]

-

Extinction Coefficient:

(based on benzyl/phenylalanine analogs).[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 193613, S-Benzyl-L-cysteine (Analogous Structure). Retrieved from [Link]

Sources

- 1. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s-benzyl-dl-homocysteine | CAS#:1017-76-1 | Chemsrc [chemsrc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-benzoyl-homocysteine | C11H13NO3S | CID 54561195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Application Note: S-Benzyl-DL-homocysteine as Internal Standard in HPLC Analysis of Amino Acids

This Application Note and Protocol details the validation and use of S-Benzyl-DL-homocysteine (SBHC) as a robust internal standard (IS) for the quantification of sulfur-containing amino acids (Homocysteine, Cysteine, Methionine) and general amino acid analysis via HPLC.

Abstract

Precision in the quantification of sulfur-containing amino acids is critical for diagnosing homocystinuria, assessing cardiovascular risk, and monitoring metabolic flux. This protocol establishes S-Benzyl-DL-homocysteine as a superior internal standard for High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Unlike isotopic standards used in MS, SBHC is cost-effective and chemically stable. Its thioether structure prevents participation in thiol-disulfide exchange reactions during sample reduction, while its benzyl moiety ensures a unique retention time (RT) in Reversed-Phase (RP) chromatography, eluting in a clean window post-Methionine.

Scientific Rationale & Mechanism

Why S-Benzyl-DL-homocysteine?

-

Structural Distinctiveness: SBHC is a structural analog of Methionine and Homocysteine. It contains a primary amine (reactive to OPA) but lacks a free sulfhydryl group (thioether protection).

-

Chemical Stability: In protocols requiring the reduction of plasma disulfides (e.g., using TCEP or DTT), SBHC remains chemically inert. It validates the physical steps of the assay (extraction, injection, chromatography) and the amine-derivatization efficiency, without being consumed by the reducing agent.

-

Chromatographic Behavior: In C18 RP-HPLC, the benzyl group significantly increases hydrophobicity compared to the methyl group of Methionine. This shifts the elution of SBHC to a region typically free of endogenous amino acid interference (after Methionine, before or near Phenylalanine).

Derivatization Chemistry (OPA-Post-Column or Pre-Column)

The method utilizes o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

-

Reaction: Primary Amine (Analyte/IS) + OPA + Thiol

1-Alkylthio-2-alkylisoindole (Fluorescent). -

Detection:

,

Experimental Protocol

Reagents & Materials

-

Internal Standard: S-Benzyl-DL-homocysteine (CAS: 1115-52-2).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Derivatization Reagent: OPA Reagent (Agilent or Sigma-Aldrich formulation).

-

Mobile Phase A: 40 mM Sodium Phosphate Buffer, pH 7.8.

-

Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10 v/v).

-

Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Standard Preparation

Critical Step: SBHC is sparingly soluble in neutral water.

-

Stock Solution (1 mM): Dissolve 2.25 mg of S-Benzyl-DL-homocysteine in 10 mL of 0.1 M HCl . Store at -20°C. Stability: 3 months.

-

Working IS Solution (50 µM): Dilute Stock 1:20 with mobile phase A just prior to use.

Sample Preparation Workflow (Plasma/Serum)

-

Step 1: Reduction. Mix 100 µL Plasma + 10 µL TCEP (100 g/L). Incubate 10 min @ RT to release protein-bound thiols.

-

Step 2: Protein Precipitation. Add 100 µL 10% Trichloroacetic Acid (TCA) containing 1 mM EDTA . Centrifuge at 14,000 x g for 5 min.

-

Step 3: IS Addition & Neutralization. Transfer 50 µL supernatant to a vial. Add 50 µL Working IS Solution and 100 µL Borate Buffer (pH 9.5) to adjust pH for derivatization.

-

Step 4: Derivatization. Add 50 µL OPA Reagent. Mix and inject immediately (reaction is fast but derivatives degrade over time).

HPLC Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Vol | 10 - 20 µL |

| Detector | Fluorescence (Ex: 340 nm, Em: 450 nm) |

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 100 | 0 | Injection |

| 2.0 | 100 | 0 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 0 | 100 | Wash |

| 20.0 | 100 | 0 | Re-equilibration |

Workflow Visualization

The following diagram illustrates the critical path of the analyte and internal standard, highlighting where the IS corrects for variability.

Caption: Workflow demonstrating the introduction of S-Benzyl-DL-homocysteine post-deproteinization to normalize derivatization efficiency and injection variability.

Data Analysis & Calculations

Identification

-

Methionine: ~8-10 min (varies by column).

-

Homocysteine: ~6-8 min.

-

S-Benzyl-DL-homocysteine (IS): Elutes after Methionine due to the hydrophobic benzyl ring. Expect RT ~12-14 min.

Calculation Formula

Quantification is performed using the Response Factor (RF) method.

Where

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | pH mismatch during derivatization. | Ensure Borate buffer brings pH to >9.0 before adding OPA. |

| IS Peak Splitting | Solubility issue or column overload. | Dissolve IS in HCl; ensure injection solvent is not too strong (limit MeOH). |

| Interfering Peaks | Endogenous matrix effect. | Use a gradient wash (100% B) after every run to clear late-eluting hydrophobic peptides. |

References

-

Araki, A., & Sako, Y. (1987). Determination of free and total homocysteine in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 43-52. Link

-

Ubbink, J. B., et al. (1991). Rapid high-performance liquid chromatographic assay for total homocysteine in human serum. Journal of Chromatography B, 565(2), 441-446. Link

-

Agilent Technologies. (2023). Amino Acid Analysis using AdvanceBio AAA Columns: Application Note. Link

-

Sigma-Aldrich. (2023). Product Specification: S-Benzyl-DL-homocysteine. Link

Sources

Application Note & Protocols: Enzymatic Assay Conditions for S-Benzyl-DL-homocysteine Substrates

Abstract

This comprehensive guide provides detailed principles and protocols for the enzymatic analysis of S-Benzyl-DL-homocysteine (SBH). As a synthetic analog of homocysteine, SBH serves as a valuable tool for characterizing the activity of key enzymes in the transsulfuration pathway, notably Cystathionine γ-lyase (CSE/CGL) and Methionine γ-lyase (MGL). We delve into the causality behind experimental choices, offering robust, self-validating protocols for both continuous spectrophotometric and direct high-performance liquid chromatography (HPLC) based assays. This document is intended for researchers, scientists, and drug development professionals seeking to accurately measure the activity of these critical pyridoxal 5'-phosphate (PLP) dependent enzymes.

Introduction: The Role of S-Benzyl-DL-homocysteine in Sulfur Metabolism Research

S-Benzyl-DL-homocysteine is a derivative of the crucial metabolic intermediate L-homocysteine. Elevated levels of homocysteine (hyperhomocysteinemia) are a known risk factor for a range of human pathologies, including cardiovascular and neurological disorders.[1][2] The metabolism of homocysteine is principally governed by the transsulfuration pathway, where it is converted to cysteine. Two key pyridoxal 5'-phosphate (PLP) dependent enzymes in this pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE).[3][4][5][6]

While natural substrates are essential, synthetic analogs like SBH provide distinct advantages for in vitro enzyme characterization. The cleavage of SBH by γ-lyases yields products—α-ketobutyrate and benzyl mercaptan—that can be readily detected using established analytical techniques. This allows for the development of sensitive and continuous assays to screen for enzyme inhibitors or activators, crucial for therapeutic drug discovery. This guide focuses primarily on enzymes capable of γ-elimination, such as CSE and MGL, which utilize SBH as an effective substrate.

Core Principles of the Enzymatic Reaction

The enzymatic processing of S-Benzyl-DL-homocysteine by enzymes like CSE or MGL is a classic example of a PLP-dependent γ-elimination reaction. PLP, the active form of vitamin B6, acts as a crucial cofactor, forming a Schiff base with a lysine residue in the enzyme's active site.[7][8][9]

The reaction proceeds through the following key steps:

-

Transaldimination: The substrate, SBH, displaces the lysine to form an external aldimine with PLP.

-

Proton Abstraction: A proton is removed from the α-carbon of the substrate.

-

Elimination: The electron pair shifts, leading to the cleavage of the Cγ-S bond and the release of the benzylthiol leaving group.

-

Hydrolysis: The remaining intermediate is hydrolyzed to release α-ketobutyrate and ammonia, regenerating the PLP-lysine internal aldimine for the next catalytic cycle.

The overall reaction can be summarized as:

S-Benzyl-DL-homocysteine + H₂O ---(Enzyme, PLP)--> Benzyl Mercaptan + α-Ketobutyrate + NH₃

Caption: General enzymatic cleavage of S-Benzyl-DL-homocysteine.

Protocol 1: Continuous Spectrophotometric Assay (Coupled Assay)

This is the most common and high-throughput compatible method. It relies on the indirect measurement of α-ketobutyrate production. The α-ketobutyrate is used as a substrate by L-lactate dehydrogenase (LDH) in the presence of NADH. The enzymatic conversion of α-ketobutyrate to α-hydroxybutyrate by LDH is coupled to the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

3.1 Scientific Rationale

The choice of a coupled assay provides a continuous, real-time measurement of enzyme activity, which is ideal for kinetics and high-throughput screening. By ensuring LDH and NADH are in excess, the rate-limiting step of the reaction becomes the production of α-ketobutyrate by the enzyme of interest (e.g., CSE or MGL). The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) allows for the direct calculation of the reaction rate.

3.2 Materials and Reagents

| Reagent | Stock Concentration | Final Concentration | Vendor Example |

| Potassium Phosphate Buffer (pH 8.0) | 1 M | 100 mM | Sigma-Aldrich |

| S-Benzyl-DL-homocysteine (SBH) | 100 mM in DMSO | 1-10 mM | Chemsrc[10] |

| Pyridoxal 5'-Phosphate (PLP) | 10 mM in H₂O | 50 µM | Sigma-Aldrich |

| L-Lactate Dehydrogenase (LDH) | >500 units/mL | 5-10 units/mL | Sigma-Aldrich |

| β-Nicotinamide adenine dinucleotide (NADH) | 10 mM in Buffer | 200-300 µM | Sigma-Aldrich |

| Purified Enzyme (CSE, MGL, etc.) | Varies | Varies (e.g., 1-10 µg/mL) | User-provided |

3.3 Experimental Workflow

Caption: Workflow for the coupled spectrophotometric assay.

3.4 Step-by-Step Protocol

-

Prepare Reagents: Prepare fresh stock solutions as described in the table above. The NADH solution should be prepared fresh in the assay buffer on the day of the experiment.

-

Assay Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, PLP, NADH, and LDH for the number of reactions planned.

-

Plate Setup: Aliquot the master mix into the wells of a UV-transparent 96-well plate. For a 200 µL final reaction volume, a typical aliquot would be 170 µL.

-

Controls: It is critical to include the following controls:

-

No Enzyme Control: Master mix + Substrate (to check for non-enzymatic substrate degradation).

-

No Substrate Control: Master mix + Enzyme (to check for background NADH oxidation).

-

-

Enzyme Addition & Pre-incubation: Add the desired amount of purified enzyme to the appropriate wells. Mix gently and pre-incubate the plate for 5 minutes at 37°C. This step ensures the enzyme is saturated with the PLP cofactor.

-

Reaction Initiation: Start the reaction by adding the S-Benzyl-DL-homocysteine substrate to each well. Mix quickly but thoroughly.

-

Data Acquisition: Immediately place the plate into a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes.

-

Data Analysis:

-

Determine the linear portion of the absorbance vs. time curve for each reaction.

-

Calculate the rate (ΔA340/min).

-

Use the Beer-Lambert law to calculate enzyme activity: Activity (µmol/min/mg) = [(ΔA340/min) / 6.22] x [Total Volume (mL) / Enzyme Amount (mg)]

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay

The HPLC-based assay offers a direct and highly specific method for measuring enzyme activity by quantifying either the depletion of the substrate (SBH) or the formation of a product over time. This method is invaluable for confirming results from spectrophotometric assays and for analyzing complex mixtures where coupled assays may suffer from interference.

4.1 Scientific Rationale

Direct chromatographic separation provides unambiguous quantification of specific analytes.[11] By separating SBH from its reaction products, we can directly measure the extent of the reaction. This approach is not susceptible to interference from colored or UV-absorbing compounds in a sample, which can be a problem in coupled assays. It is the gold standard for verifying enzyme kinetics and mechanism of action, though it has lower throughput than plate-based methods.

4.2 Materials and Reagents

| Reagent | Stock Concentration | Final Concentration |

| Potassium Phosphate Buffer (pH 8.0) | 1 M | 100 mM |

| S-Benzyl-DL-homocysteine (SBH) | 100 mM in DMSO | 1-10 mM |

| Pyridoxal 5'-Phosphate (PLP) | 10 mM in H₂O | 50 µM |

| Purified Enzyme (CSE, MGL, etc.) | Varies | Varies (e.g., 1-10 µg/mL) |

| Quenching Agent (e.g., Trichloroacetic Acid) | 20% (w/v) | 2-4% |

| HPLC Grade Acetonitrile | 100% | Varies (Mobile Phase) |

| HPLC Grade Water with 0.1% Formic Acid | N/A | Varies (Mobile Phase) |

4.3 Experimental Workflow

Caption: Workflow for the direct HPLC-based assay.

4.4 Step-by-Step Protocol

-

Reaction Setup: In a microcentrifuge tube, combine buffer, PLP, and enzyme. Pre-incubate for 5 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding SBH. Mix and incubate at 37°C.

-

Time Points: At designated time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a separate tube containing a quenching agent like trichloroacetic acid (TCA) to stop the reaction by precipitating the enzyme. A 1:1 volume ratio is common.

-

Sample Clarification: Vortex the quenched sample and centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto a C18 reversed-phase column.

-

A typical method involves a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).[12]

-

Monitor the elution profile using a UV detector at a wavelength where SBH and/or its products absorb (e.g., ~260 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the analyte (either SBH or a product standard).

-

Integrate the peak area for the analyte in each sample.

-

Calculate the concentration of substrate remaining or product formed at each time point using the standard curve.

-

Plot concentration vs. time to determine the initial reaction rate.

-

Critical Parameters and Assay Validation

To ensure data integrity, several parameters must be carefully controlled and validated. This section provides the rationale for optimizing the assay conditions.

5.1 Enzyme and Substrate Concentration The relationship between reaction velocity and substrate concentration should follow Michaelis-Menten kinetics. It is crucial to determine the linear range of the assay with respect to enzyme concentration. For routine assays, using a substrate concentration at or above 10x the Michaelis-Menten constant (Km) ensures the reaction rate is maximal (Vmax) and primarily dependent on the enzyme concentration.

5.2 Cofactor Saturation PLP is essential for the catalytic activity of CBS, CSE, and MGL.[6][7] Insufficient PLP can lead to underestimation of enzyme activity. Pre-incubating the enzyme with a saturating concentration of PLP (typically 20-100 µM) ensures that all enzyme molecules are in their active holoenzyme form before the substrate is introduced.

5.3 Buffer pH and Temperature Enzyme activity is highly dependent on pH. The optimal pH for most PLP-dependent lyases involved in sulfur amino acid metabolism is typically in the slightly alkaline range (pH 7.5 - 8.5). The assay should be performed at a constant, controlled temperature, usually 37°C, to mimic physiological conditions and ensure reproducibility.

5.4 Use of Controls and Inhibitors for Specificity Assay specificity must be confirmed. The inclusion of known inhibitors can validate that the observed activity is from the target enzyme.

-

Aminooxyacetic acid (AOAA): Often used as a CBS inhibitor, but it also potently inhibits CSE.[13][14][15]

-

Propargylglycine (PAG): A more selective inhibitor for CSE.[13] The absence of activity in "no enzyme" controls and minimal background in "no substrate" controls are fundamental for a valid assay.[16]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or very low activity | 1. Inactive enzyme. 2. Insufficient PLP. 3. Incorrect buffer pH. | 1. Use a fresh enzyme aliquot; verify protein concentration. 2. Increase PLP concentration and pre-incubation time. 3. Prepare fresh buffer and verify pH. |

| High background signal | 1. Non-enzymatic substrate degradation. 2. Contamination in reagents (e.g., NADH degradation). | 1. Run "no enzyme" control; if high, substrate may be unstable. 2. Prepare NADH solution fresh; use high-purity reagents. |

| Non-linear reaction rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Check enzyme stability under assay conditions. 3. Analyze only the initial linear phase of the reaction. |

| Poor reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations. 3. Reagent degradation. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure consistent temperature control. 3. Prepare fresh reagents, especially NADH and PLP. |

Conclusion

S-Benzyl-DL-homocysteine is a versatile substrate for the characterization of PLP-dependent enzymes involved in sulfur amino acid metabolism. By employing either a high-throughput coupled spectrophotometric assay or a highly specific HPLC-based method, researchers can obtain reliable and reproducible data on enzyme activity. Careful attention to critical parameters such as cofactor saturation, pH, temperature, and the use of appropriate controls is paramount for generating trustworthy and authoritative results in basic research and drug discovery applications.

References

-

Ueland, P. M., & Refsum, H. (1989). Measurement of homocysteine: a historical perspective. Clinical Chemistry, 35(8), 1788-1791. [Link]

-

Włodek, L., Wróbel, M., & Czubak, J. (2002). Enzymatic assay of homocysteine on microtiter plates or a TECAN analyzer using crude lysate containing recombinant methionine gamma-lyase. Clinical Chemistry, 48(3), 551-554. [Link]

-

Elabscience. (n.d.). Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit (E-BC-K811-M). Retrieved February 5, 2026, from [Link]

-

Majtan, T., et al. (2025). New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase. Analytical Biochemistry, 691, 115545. [Link]

-

Ida, T., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International Journal of Molecular Sciences, 24(12), 10007. [Link]

-

Eagle Biosciences. (n.d.). Homocysteine HPLC Assay. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (2023, December 29). Cystathionine beta synthase. In Wikipedia. [Link]

-

Sen, U., et al. (2010). Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation. American Journal of Physiology-Cell Physiology, 298(5), C1236-C1248. [Link]

-

Cecchetti, E., et al. (2023). Cystathionine Beta-Synthase Deficiency: Three Consecutive Cases Detected in 40 Days by Newborn Screening in Emilia Romagna (Italy) and a Comprehensive Review of the Literature. International Journal of Neonatal Screening, 9(1), 10. [Link]

-

Proteopedia. (2025, February 20). Cystathionine β-synthase. Retrieved from [Link]

-

Głowacki, R., & Bald, E. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports, 15(1), 1-10. [Link]

-

Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922-932. [Link]

-

Wang, J., et al. (2009). Cystathionine gamma-lyase: clinical, metabolic, genetic, and structural studies. Molecular Genetics and Metabolism, 97(4), 254-262. [Link]

-

Demin, A. V., et al. (2012). Assays for methionine γ-lyase and S-adenosyl-L-homocysteine hydrolase based on enzymatic formation of CdS quantum dots in situ. Analytical and Bioanalytical Chemistry, 404(8), 2415-2421. [Link]

-

Kabil, O., & Banerjee, R. (2014). The role of cystathionine beta-synthase in homocysteine metabolism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(8), 1355-1360. [Link]

-

Lin, P. T., et al. (2012). Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients. Journal of the American College of Nutrition, 31(3), 179-186. [Link]

-

Chemsrc. (n.d.). s-benzyl-dl-homocysteine. Retrieved February 5, 2026, from [Link]

-

Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). UTMB Research Expert Profiles. [Link]

-

Inagaki, K., et al. (2017). Structural and mechanistic insights into homocysteine degradation by a mutant of methionine γ-lyase based on substrate-assisted catalysis. The Protein Journal, 26(8), 989-998. [Link]

-

Wang, M., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. The FEBS Journal, 290(7), 1845-1859. [Link]

-

Szabo, C., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Antioxidants & Redox Signaling, 34(10), 782-804. [Link]

-

Głowacki, R., & Bald, E. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. ResearchGate. [Link]

-

Deb, S., et al. (2022). Enzyme-Independent Interaction of Pyridoxal-5'-Phosphate with Cysteine. ChemRxiv. [Link]

-

Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Pesnot, T., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. Chemical Science, 15(33), 12345-12351. [Link]

-

Wikipedia. (2023, November 29). Cystathionine gamma-lyase. In Wikipedia. [Link]

-

ResearchGate. (2025). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Retrieved from [Link]

-

Inagaki, K., et al. (2020). Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. Bioscience, Biotechnology, and Biochemistry, 84(4), 819-826. [Link]

-

Wikipedia. (2023, April 12). Cystathionine gamma-synthase. In Wikipedia. [Link]

-

Diazyme Laboratories. (n.d.). HOMOCYSTEINE ENZYMATIC ASSAY. Retrieved February 5, 2026, from [Link]

-

Pesnot, T., et al. (2024). Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. ResearchGate. [Link]

-

di Salvo, M. L., et al. (2023). Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme. International Journal of Molecular Sciences, 24(1), 748. [Link]

-

Ubbink, J. B., et al. (2000). Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate. Clinical Chemistry, 46(1), 78-86. [Link]

-

Diazyme Laboratories. (n.d.). Homocysteine Enzymatic Assay (Liquid Stable). Retrieved February 5, 2026, from [Link]

-

Inagaki, K., et al. (2021). Characterization and application of l-methionine γ-lyase Q349S mutant enzyme with an enhanced activity toward l-homocysteine. Journal of Bioscience and Bioengineering, 132(6), 567-573. [Link]

Sources

- 1. New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. proteopedia.org [proteopedia.org]

- 7. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme [mdpi.com]

- 10. s-benzyl-dl-homocysteine | CAS#:1017-76-1 | Chemsrc [chemsrc.com]

- 11. eaglebio.com [eaglebio.com]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for deprotection of S-Benzyl-DL-homocysteine

Executive Summary

This technical guide details the protocol for the cleavage of the thioether bond in S-Benzyl-DL-homocysteine to yield DL-homocysteine. Unlike O-benzyl or N-benzyl groups, the S-benzyl moiety is remarkably resistant to acid hydrolysis (e.g., TFA, HBr/AcOH) and catalytic hydrogenation due to sulfur poisoning of Pd/Pt catalysts. Consequently, the industry-standard method remains the Birch-type reduction using metallic sodium in liquid ammonia (Na/NH₃) .

This document provides a rigorous methodology for this reductive cleavage, emphasizing safety, mechanistic understanding, and product validation via Ellman’s assay.

Mechanistic Principles

The deprotection relies on the formation of solvated electrons (electrides). When metallic sodium dissolves in liquid ammonia, it releases electrons into the solvent cage, creating a deep blue, paramagnetic solution. These high-energy electrons attack the sulfur-carbon bond.

Key Mechanistic Features:

-

Selectivity: The reaction cleaves the S-Benzyl bond preferentially over the S-Homocysteine bond due to the stability of the resulting benzyl radical/anion intermediates.

-

Stereochemistry: The reaction conditions generally preserve the chiral center; however, starting with the DL-racemate yields the DL-product.

-

Endpoint Indication: The persistence of a deep blue color indicates an excess of solvated electrons, ensuring complete reaction.

Figure 1: Mechanistic flow of S-Benzyl cleavage via solvated electrons. The blue solvated electron species is the active reducing agent.

Materials & Safety Architecture

Critical Safety Warning: This procedure involves Liquid Ammonia (corrosive, toxic gas upon evaporation) and Metallic Sodium (pyrophoric, reacts violently with water).

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Face shield, cryo-gloves (for NH₃ handling), and fire-resistant lab coat.

| Reagent | Grade/Spec | Role | Hazard Note |

| S-Benzyl-DL-homocysteine | >98% Purity | Substrate | Irritant |

| Ammonia (NH₃) | Anhydrous gas | Solvent | Corrosive, Toxic, Cryogenic |

| Sodium (Na) | Metal cubes (in oil) | Reductant | Water-reactive, Flammable |

| Ammonium Chloride (NH₄Cl) | Solid, ACS Grade | Quencher | Irritant |

| Ellman’s Reagent (DTNB) | Analytical Grade | Validation | Irritant |

Experimental Protocol: Na/NH₃ Reduction

Phase 1: Solvent Condensation

-

Assemble a 3-neck round-bottom flask (RBF) with a dry-ice/acetone condenser, a gas inlet tube, and a stopper.

-

Cool the RBF in a dry-ice/acetone bath (-78°C).

-

Introduce anhydrous ammonia gas into the flask. Condense approximately 10–15 mL of liquid NH₃ per gram of substrate .

-

Once the volume is achieved, switch the gas inlet to a drying tube (CaCl₂ or NaOH pellets) to maintain anhydrous conditions.

Phase 2: Substrate Addition & Reduction

-

Add S-Benzyl-DL-homocysteine powder directly to the stirring liquid ammonia. It may not dissolve completely immediately.

-

Cut metallic sodium into small cubes (approx. 2-3 mm), rinsing off mineral oil with hexane if necessary.

-

Add sodium pieces one by one to the reaction mixture.

-

Observation: The solution will transiently turn blue and then fade as the sodium is consumed by the reaction.

-

-

Endpoint: Continue adding sodium until a deep blue color persists for at least 15–20 minutes . This indicates that the S-benzyl cleavage is complete and excess electrons are present.

Phase 3: Quenching & Isolation

-

Carefully add solid Ammonium Chloride (NH₄Cl) in small portions until the blue color disappears (discharging the electrons).

-

Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (into a scrubber or efficient hood exhaust).

-

Residue: You now have the disodium salt of DL-homocysteine mixed with NaCl/NH₄Cl.

-

Dissolve the white residue in minimal degassed water (to prevent oxidation to homocystine).

-

Acidification: Adjust pH to ~6.0 with dilute HCl to precipitate the free amino acid (zwitterion) or proceed to thiolactone formation (pH < 1, heat).

Figure 2: Step-by-step workflow for the reductive deprotection process.

Quality Control & Validation

Because Homocysteine readily oxidizes to the disulfide dimer (Homocystine) in air, validation of the free thiol (-SH) immediately after workup is critical.

Method: Ellman’s Assay (DTNB)

This colorimetric assay quantifies free sulfhydryl groups.[1][2]

-

Reagent Prep: Dissolve 4 mg of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL of 0.1 M phosphate buffer (pH 8.0).

-

Sample Prep: Dilute a small aliquot of the reaction product in phosphate buffer.

-

Reaction: Mix 50 µL of Reagent + 950 µL of Sample. Incubate 5 mins at Room Temp.

-

Measurement: Read Absorbance at 412 nm .

-

Interpretation:

-

Yellow Color: Positive for free thiol (Homocysteine).

-

Clear/Colorless: Negative (Oxidation to Homocystine occurred or incomplete deprotection).

-

Comparative Data: Deprotection Methods

| Method | Reagent | Yield | Suitability for S-Benzyl |

| Birch Reduction | Na / Liquid NH₃ | High (>90%) | Excellent (Standard) |

| Acid Hydrolysis | HBr / AcOH | < 5% | Poor (S-Benzyl is acid stable) |

| Hydrogenolysis | H₂ / Pd-C | < 5% | Poor (Sulfur poisons catalyst) |

| HF Cleavage | Anhydrous HF | Moderate | Good, but safety/equipment intensive |

References

-

du Vigneaud, V. , & Patterson, W. I. (1935). The Synthesis of D- and L-Homocystine.[3] Journal of Biological Chemistry, 109, 97-103.

-

Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis (5th ed.).[4] John Wiley & Sons.[4] (Refer to Chapter on Protection for the Thiol Group).

-

Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1][5] Archives of Biochemistry and Biophysics, 82(1), 70-77.

- Hope, D. B., et al. (1962). The Oxidation of Homocysteine to Homocystine. Journal of the Chemical Society, 1962, 128-131.

Sources

Advanced Peptide Engineering: Applications of S-Benzyl-DL-homocysteine

Abstract & Strategic Utility

S-Benzyl-DL-homocysteine is a robust, cost-effective sulfur-containing amino acid derivative used as a "masked" precursor in advanced peptide synthesis. Unlike naturally occurring L-cysteine or L-methionine, this derivative serves three distinct, high-value functions in drug discovery and chemical biology:

-

Methionine Surrogate in Native Chemical Ligation (NCL): It overcomes the requirement for a cysteine residue at the ligation site, allowing for the synthesis of methionine-containing proteins via post-ligation methylation.

-

Stable Precursor for Homocysteine: The benzyl protection is hyper-stable, resisting standard TFA cleavage cocktails, making it ideal for solution-phase modifications post-synthesis.

-

Stereochemical Probes: As a racemic mixture (DL), it generates diastereomeric peptide libraries useful for probing receptor stereoselectivity and enzymatic stability.

This guide provides the authoritative protocols for its incorporation, the critical Sodium/Liquid Ammonia deprotection (Birch reduction), and its conversion to Methionine.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Chemical Name | S-Benzyl-DL-homocysteine |

| Formula | C₁₁H₁₅NO₂S |

| MW | 225.31 g/mol |

| Solubility | Soluble in 1N HCl, dilute NaOH, and strongly acidic buffers. Poorly soluble in neutral water. |

| Chirality | Racemic (50:50 mixture of L and D enantiomers). |

| Protecting Group | S-Benzyl (Bzl).[1] Stable to TFA, weak bases, and mild nucleophiles. |

| Cleavage Condition | Sodium in Liquid Ammonia (Na/NH₃) or anhydrous HF. |

Critical Note on Stereochemistry: Because the starting material is DL , any peptide synthesized will result in a mixture of diastereomers (e.g., L-L-L-L -L and L-L-L-D -L). These must be separated via RP-HPLC.[1][2] This feature is often exploited to simultaneously synthesize an active peptide and its D-isomer control.

Incorporation Strategy (SPPS)[5]

S-Benzyl-DL-homocysteine is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS), though it is most strategically used in Boc chemistry or modified Fmoc protocols where the side chain must remain protected after resin cleavage.

Protocol A: Coupling Efficiency

The steric bulk of the S-Benzyl group is comparable to Phenylalanine. Standard coupling reagents are effective.

-

Activator: DIC/HOBt or HATU/DIEA.

-

Stoichiometry: Use 3-4 equivalents relative to resin loading.

-

Solvent: DMF or NMP.

-

Coupling Time: 60–90 minutes at room temperature.

-

Monitoring: Standard Kaiser test.

Core Protocol: Deprotection (Birch Reduction)

Safety Level: HIGH The S-Benzyl group is extremely stable and will NOT be removed by TFA. The gold standard for removal is reduction by sodium in liquid ammonia.

Reagents & Equipment[2][3][4][6][7]

-

Liquid Ammonia (anhydrous)

-

Sodium metal (clean, oxide-free cubes)

-

Dry Ice / Acetone bath

-

Three-neck round bottom flask with cold finger condenser

-

Ammonium chloride (solid, for quenching)

Step-by-Step Procedure

-

Setup: Assemble the glassware and cool the receiving flask in a dry ice/acetone bath (-78°C).

-

Condensation: Condense anhydrous ammonia gas into the flask until sufficient volume is reached (approx. 10 mL per 100 mg peptide).

-

Solubilization: Dissolve the protected peptide in the liquid ammonia. If solubility is poor, add a minimal amount of dry dimethoxyethane (DME).

-

Reduction: Add small pieces of Sodium metal to the stirring solution.

-

Observation: The solution will turn a transient blue.[3] Continue adding Na until a deep, stable blue color persists for 15 minutes . This indicates an excess of solvated electrons.

-

-

Quenching: Carefully add solid Ammonium Chloride (NH₄Cl) until the blue color disappears (turns colorless/white precipitate).

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (into a fume hood scrubbed exhaust).

-

Workup: Dissolve the residue in degassed water/acetic acid buffer (pH 4) to prevent oxidative disulfide formation (homocystine). Lyophilize immediately.

Application: Methionine Ligation & Conversion

This workflow allows the synthesis of large proteins containing Methionine at the ligation site, circumventing the need for Cysteine.

Mechanism[9][10]

-

Ligation: Peptide-Thioester reacts with Hcy-Peptide (N-terminal) to form a native peptide bond.[4]

-

Methylation: The free thiol of Homocysteine is selectively methylated to form Methionine.[5]

Visualization: The Methionine Ligation Pathway

Figure 1: The "Methionine Ligation" strategy utilizing Homocysteine as a cryptic Methionine surrogate.[4]

Protocol B: Selective S-Methylation

Post-ligation conversion of Hcy to Met.

-

Buffer: Dissolve Ligated-Hcy peptide in 6M Guanidine HCl / 0.1M Phosphate buffer (pH 4.0).

-

Note: Low pH is critical to direct methylation to the Sulfur and avoid alkylating Lysine or N-terminus amines.

-

-

Reagent: Add Methyl Iodide (MeI) (10 equivalents).

-

Reaction: Incubate at room temperature for 4–6 hours in the dark.

-

Quench: Add excess β-mercaptoethanol to scavenge remaining MeI.

-

Purification: Desalt via RP-HPLC.

Handling the "DL" Factor: Diastereomer Separation

Since S-Benzyl-DL-homocysteine is racemic, the crude synthetic product will contain two populations:

-

Peptide A: Contains L-Hcy

-

Peptide B: Contains D-Hcy

Separation Protocol

These diastereomers usually exhibit distinct retention times on C18 columns due to differences in side-chain vector alignment and hydrophobicity.

-

Column: C18 Reverse Phase (e.g., 5µm, 100Å).

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) using Water/Acetonitrile + 0.1% TFA.

-

Identification:

-

If an authentic L-standard is unavailable, use enzymatic digestion .

-

Treat a small aliquot with Leucine Aminopeptidase or Trypsin.

-

The all-L isomer will digest completely. The D-containing isomer will resist digestion or produce truncated fragments.

-

Visualization: Workflow Summary

Figure 2: Complete workflow from racemic starting material to isolated pure isomers.

References

-

Tam, J. P., & Merrifield, R. B. (1987). Strong Acid Deprotection of Synthetic Peptides: Mechanisms and Methods. The Peptides, 9, 185-248.

-

Dawson, P. E., et al. (1994). Synthesis of Proteins by Native Chemical Ligation.[5][6][7] Science, 266(5186), 776–779.

-

Botti, P., et al. (2001). Native Chemical Ligation using Removable N-terminal Cysteine Surrogates. Tetrahedron Letters, 42(10), 1831-1833.

-

Kates, S. A., & Albericio, F. (Eds.).[3][8] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on S-Benzyl stability).

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic reference for Na/NH3 reduction).

Sources

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. peptide.com [peptide.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Expressed Protein Ligation at Methionine: N-terminal Attachment of Homocysteine, Ligation, and Masking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

Troubleshooting & Optimization

Minimizing side reactions during S-Benzyl-DL-homocysteine debenzylation

Introduction: The Critical Path to Purity

Welcome to the Technical Support Center. You are likely here because you are performing a Sodium/Liquid Ammonia (Birch-type) reduction to deprotect S-Benzyl-DL-Homocysteine. While this method, pioneered by du Vigneaud, is the gold standard for generating free homocysteine, it is chemically aggressive.

The difference between high-purity homocysteine and a mixture of side products lies in two critical phases:

-

The Endpoint Control: Preventing reductive desulfurization.

-